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Compound of Interest

Compound Name: 2-Fluoro-4-methoxypyridine

Cat. No.: B063832 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Fluoro-4-methoxypyridine, a heterocyclic compound of interest in medicinal chemistry

and materials science. Due to the limited availability of public experimental spectra for this

specific molecule, this document presents a detailed, predicted spectroscopic profile based on

established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed experimental protocols for

acquiring such data are provided to aid in practical laboratory settings.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Fluoro-4-
methoxypyridine. These predictions are derived from the analysis of its chemical structure,

data from analogous compounds, and established spectroscopic databases.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.05 d ~5.5 1H H-6

~6.60 dd ~5.5, 2.5 1H H-5

~6.45 d ~2.5 1H H-3

~3.85 s - 3H -OCH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(¹JCF, Hz)

Assignment

~165.0 d ~240 C-2

~162.5 s - C-4

~148.0 d ~15 C-6

~108.0 d ~5 C-5

~98.0 d ~35 C-3

~55.0 s - -OCH₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)

Chemical Shift (δ, ppm) Multiplicity

~ -70 to -90 m

Table 4: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch (-OCH₃)

1600-1450 Strong
C=C and C=N Stretching

(Pyridine ring)

1250-1200 Strong Asymmetric C-O-C Stretch

1050-1000 Strong Symmetric C-O-C Stretch

1200-1100 Strong C-F Stretch

Table 5: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity Proposed Fragment

127 High [M]⁺ (Molecular Ion)

112 Medium [M - CH₃]⁺

98 Medium [M - CHO]⁺

84 High [M - CH₃ - CO]⁺

70 Medium [C₄H₂FN]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 2-Fluoro-4-methoxypyridine and

to confirm the presence and position of the fluorine atom.

Instrumentation: A 500 MHz NMR spectrometer equipped with a multinuclear probe.

Procedure:
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Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-4-methoxypyridine in

0.6-0.7 mL of deuterated chloroform (CDCl₃).

Data Acquisition (¹H NMR):

Transfer the solution to a 5 mm NMR tube.

Insert the tube into the spectrometer's probe.

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width

of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are

recommended.

Data Acquisition (¹³C NMR):

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 200 ppm, an

acquisition time of 2 seconds, and a relaxation delay of 5 seconds are recommended to

ensure proper relaxation of quaternary carbons.

Data Acquisition (¹⁹F NMR):

Switch the spectrometer to the ¹⁹F channel.

Acquire a proton-decoupled ¹⁹F NMR spectrum. A spectral width of 200 ppm and a

relaxation delay of 2 seconds are recommended. A capillary containing a known fluorine

standard (e.g., CFCl₃) can be used for referencing.

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate

window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1

Hz for ¹³C and ¹⁹F) and perform a Fourier transform. Phase and baseline correct the resulting

spectra.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 2-Fluoro-4-methoxypyridine.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with a

KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Procedure (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of 2-Fluoro-4-methoxypyridine with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[1][2]

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.[1]

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.[3]

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Fluoro-4-
methoxypyridine.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent)

into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.
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Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV) in the EI source, causing ionization and fragmentation.[4][5]

Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer,

where they are separated based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

relationship between the different spectroscopic techniques.
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Interrelation of spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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